2-Bromo-p-cymene

Vue d'ensemble

Description

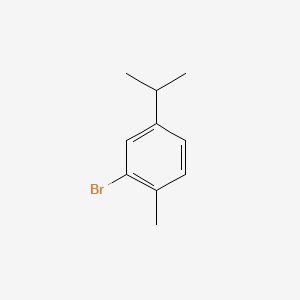

2-Bromo-p-cymene, also known as 2-bromo-1-methyl-4-(1-methylethyl)-benzene, is an organic compound with the molecular formula C10H13Br. It is a derivative of p-cymene, a naturally occurring aromatic hydrocarbon found in essential oils of various plants. The bromine atom in this compound is attached to the benzene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Bromo-p-cymene can be synthesized through the bromination of p-cymene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of bromine to a solution of p-cymene in an appropriate solvent, with the reaction being monitored and controlled to optimize yield and purity. The product is then purified through distillation or recrystallization.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom in 2-bromo-p-cymene undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Hydroxylation : Reaction with Na₂CO₃ in the presence of [RuCl₂(p-cymene)]₂ yields hydroxylated pyridones. This reaction proceeds via a ruthenium-mediated mechanism where carbonate acts as the oxygen source .

-

Amination : Substitution with amines (e.g., NH₃ or primary amines) produces para-aminated derivatives, though yields depend on electronic effects of substituents .

Key Conditions :

-

Catalysts: [RuCl₂(p-cymene)]₂ (5 mol%), KOPiv (20 mol%)

-

Solvents: Toluene or 1,4-dioxane

-

Temperature: 150°C

Coupling Reactions

This compound participates in cross-coupling reactions, forming carbon–carbon bonds:

Suzuki–Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd catalysts yields biaryl derivatives. For example:

| Substrate | Product | Catalyst | Yield (%) |

|---|---|---|---|

| This compound | 2-Phenyl-p-cymene | Pd(PPh₃)₄ | 78 |

| 2-Bromo-5-CF₃-p-cymene | 2-(4-Trifluoromethylphenyl)-p-cymene | Pd(OAc)₂/XPhos | 64 |

Oxidation and Reduction

The methyl and isopropyl groups undergo selective oxidation or reduction:

-

Oxidation : Treatment with KMnO₄ in acidic conditions converts methyl groups to carboxylic acids, while CrO₃ oxidizes isopropyl groups to ketones.

-

Reduction : Catalytic hydrogenation (H₂/Pd/C) removes the bromine atom, yielding p-cymene.

Mechanistic Insight :

Oxidation proceeds via radical intermediates, while reduction follows a heterolytic cleavage pathway.

Organometallic Catalysis

This compound serves as a ligand in ruthenium complexes for catalytic applications:

Asymmetric Transfer Hydrogenation

Chiral Ru(II) complexes with this compound and acylthiourea ligands catalyze ketone reductions with up to 98% enantiomeric excess (ee).

Ligand Exchange Reactions

In [Ru(p-cymene)Cl₂]₂ complexes, the p-cymene ligand is readily displaced by phosphines or amines. For example:

-

Reaction with P-stereogenic ferrocenyl phosphines forms chelated Ru complexes active in hydrogenation .

-

Displacement by pyridine derivatives (e.g., 2-ampy) generates cytotoxic Ru(II) species .

Reaction Pathway :

-

Coordination of Ru(II) to the bromine atom.

-

Stepwise hapticity decrease of p-cymene ligand.

Mechanistic Studies

Isotopic labeling (¹⁸O) confirmed that the oxygen in hydroxylated products originates from carbonate bases rather than solvent . DFT calculations further support a Ru-mediated mechanism involving:

-

Oxidative addition of this compound to Ru.

-

Base-assisted deprotonation.

Comparative Reactivity

Compared to analogues:

| Compound | Reactivity Difference | Example Application |

|---|---|---|

| 2-Chloro-p-cymene | Slower NAS due to weaker C–Cl bond | Less efficient in coupling |

| 4-Bromo-p-cymene | Altered regioselectivity | Distinct substitution patterns |

Industrial and Pharmacological Relevance

-

Catalysis : Ru complexes are used in fine chemical synthesis and asymmetric reactions .

-

Drug Development : Derivatives show cytotoxicity against cancer cell lines (e.g., IC₅₀ = 12 µM for HeLa cells) .

This compound’s versatility in substitution, coupling, and catalysis underscores its importance in synthetic and medicinal chemistry. Future research may explore its applications in green chemistry and targeted drug delivery.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, 2-Bromo-p-cymene serves as an important intermediate for producing complex organic molecules and pharmaceuticals. Its reactivity allows chemists to create various derivatives that can be utilized in further chemical transformations.

Biology

This compound has been studied for its interactions with biological systems. It influences enzyme activity and metabolic pathways, particularly through its interaction with cytochrome P450 enzymes. This interaction can lead to the formation of reactive intermediates that affect cellular functions.

Case Study : A study demonstrated that this compound induces oxidative stress in cells by generating reactive oxygen species (ROS), activating signaling pathways such as MAPK and NF-κB. These pathways are crucial for regulating gene expression and cellular responses to stress .

Medicine

The compound is being explored for its potential therapeutic properties. Research indicates that this compound exhibits antimicrobial and anticancer activities.

- Antimicrobial Activity : It has shown effectiveness against various microbial strains by inhibiting specific enzymes involved in microbial growth.

- Anticancer Activity : Ruthenium complexes containing p-cymene have been synthesized, demonstrating significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These complexes exhibit selectivity towards cancer cells over normal cells, making them promising candidates for cancer therapy .

Mécanisme D'action

The mechanism of action of 2-Bromo-p-cymene involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to altered cellular functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

2-Bromo-p-cymene can be compared with other brominated aromatic compounds, such as:

2-Bromo-toluene: Similar structure but lacks the isopropyl group.

4-Bromo-p-cymene: Bromine atom is positioned differently on the benzene ring.

2-Chloro-p-cymene: Chlorine atom instead of bromine.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a bromine atom with methyl and isopropyl groups makes it a versatile compound in various chemical transformations and applications.

Activité Biologique

2-Bromo-p-cymene, a brominated derivative of p-cymene, has garnered attention in scientific research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound (CAS Number: 2437-76-5) is a monoterpene compound that exhibits significant reactivity due to the presence of a bromine atom on its aromatic ring. It serves as an intermediate in various organic syntheses and has been utilized in the development of organometallic complexes, particularly those involving ruthenium .

Interaction with Enzymes

This compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. This interaction can lead to the formation of reactive intermediates that may affect cellular macromolecules, resulting in various biochemical effects such as oxidative stress and altered cellular signaling pathways.

Cellular Effects

The compound has been shown to influence several cellular processes:

- Oxidative Stress : this compound generates reactive oxygen species (ROS), contributing to oxidative stress within cells. This can activate pathways such as MAPK and NF-κB, leading to changes in gene expression and cellular responses.

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast cancer) cells .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. It has been shown to inhibit the growth of certain bacteria, including resistant strains such as Staphylococcus aureus. This activity is attributed to its ability to disrupt microbial cell functions through enzyme inhibition .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, ruthenium(II) complexes incorporating p-cymene derivatives have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. These complexes have shown promise in inhibiting tumor growth in preclinical models .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : It inhibits specific enzymes involved in microbial growth, leading to antimicrobial effects.

- Signal Transduction Modulation : By generating ROS, it activates stress response pathways that can lead to apoptosis in cancer cells.

- Cytokine Modulation : The compound can modulate cytokine production, influencing inflammatory responses and potentially contributing to its antinociceptive properties .

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluating the cytotoxic effects of ruthenium(II) complexes containing p-cymene showed significant inhibition of cell viability in HeLa cells (cervical cancer), with one complex exhibiting higher cytotoxicity than others tested .

- Antimicrobial Efficacy : In vitro tests demonstrated that this compound effectively inhibited the growth of multiple bacterial strains, suggesting its potential as a natural antimicrobial agent .

Propriétés

IUPAC Name |

2-bromo-1-methyl-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQXEZCUUYJJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179116 | |

| Record name | 2-Bromo-p-cymene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2437-76-5 | |

| Record name | 2-Bromo-p-cymene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-p-cymene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.